5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one
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Overview
Description
5-Methyl-2-oxabicyclo[320]heptan-7-one is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of furans with olefinic or acetylenic dienophiles can yield 7-oxabicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may use halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one exerts its effects involves its interaction with molecular targets through its functional groups. The oxygen bridge and the ketone group play crucial roles in its reactivity. These interactions can influence various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, used in similar applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Known for its use in organic synthesis and as a building block for more complex molecules.
Uniqueness
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one is unique due to its specific structure, which includes a methyl group and an oxygen bridge. This structure imparts distinct reactivity and stability, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-methyl-2-oxabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3 |
InChI Key |
HIJMRQAPYAAINK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCOC1C(=O)C2 |
Origin of Product |
United States |
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